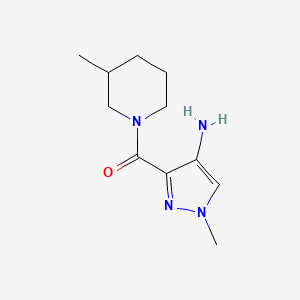![molecular formula C23H22N6O B2989817 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1334370-22-7](/img/structure/B2989817.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic compound belonging to the family of benzimidazoles. Known for its complex structure, this compound exhibits unique chemical properties that have piqued the interest of researchers in various fields, including medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone involves a multistep process starting with the formation of the benzimidazole core. This is achieved through the cyclization of o-phenylenediamine with carboxylic acid or its derivatives under acidic conditions. The subsequent steps involve the attachment of the piperazine ring and the phenylpyrimidine moiety, which are introduced through nucleophilic substitution and coupling reactions, respectively. Typical reaction conditions include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction rates and efficiency. Industrial methods also focus on reducing the use of hazardous solvents and reagents to comply with safety and environmental regulations.
化学反应分析
Types of Reactions: 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. Reactions are typically carried out under controlled conditions, with temperature and pH being critical parameters. Major Products: The oxidation reactions yield oxygenated derivatives, while reduction reactions produce deoxygenated compounds. Substitution reactions lead to various derivatives depending on the substituent introduced.
科学研究应用
2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure provides a versatile framework for developing novel compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways involving benzimidazole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various industrial applications.
作用机制
The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone is primarily based on its ability to interact with biological macromolecules. The compound targets enzymes and receptors by binding to their active sites, thereby inhibiting their normal function. This interaction disrupts key pathways involved in cell growth and proliferation, explaining its potential anticancer effects. Additionally, the compound may interfere with microbial enzymes, leading to its antimicrobial activity.
相似化合物的比较
When compared with similar compounds, such as 2-(1H-benzo[d]imidazol-1-yl)-1-(4-piperazin-1-yl)ethanone and 2-(1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone, 2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone stands out due to the presence of the phenylpyrimidine moiety. This structural difference imparts unique chemical properties and biological activities, making it more effective in certain applications. For example:
2-(1H-benzo[d]imidazol-1-yl)-1-(4-piperazin-1-yl)ethanone
: Lacks the phenylpyrimidine group, resulting in different reactivity and biological activity.
2-(1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
: Contains a phenyl group instead of the phenylpyrimidine group, which affects its interaction with molecular targets.
属性
IUPAC Name |
2-(benzimidazol-1-yl)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(15-29-17-26-19-8-4-5-9-21(19)29)28-12-10-27(11-13-28)22-14-20(24-16-25-22)18-6-2-1-3-7-18/h1-9,14,16-17H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTROQZNKJXVYOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2989735.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2989737.png)

![{[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2989740.png)

![N-{4-[5-(2-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2989749.png)


![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2989752.png)
![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2989755.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2989757.png)
